Cyclizine dihydrochloride
CAS No.: 5897-18-7
Cat. No.: VC20739195
Molecular Formula: C18H24Cl2N2
Molecular Weight: 339.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5897-18-7 |
---|---|
Molecular Formula | C18H24Cl2N2 |
Molecular Weight | 339.3 g/mol |
IUPAC Name | 1-benzhydryl-4-methylpiperazine;dihydrochloride |
Standard InChI | InChI=1S/C18H22N2.2ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;;/h2-11,18H,12-15H2,1H3;2*1H |
Standard InChI Key | CKLJCUGYMOMAEJ-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Canonical SMILES | CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Pharmacological Mechanism
Primary Mechanism of Action
Cyclizine functions primarily as a histamine H1 receptor antagonist. By competing with histamine for binding at H1 receptors, it blocks histamine's effects, which are particularly relevant to motion sickness, nausea, and vomiting . The compound's antiemetic properties make it valuable in various clinical scenarios.
Secondary Mechanisms
Beyond its antihistaminic effects, cyclizine possesses significant anticholinergic properties. It increases lower esophageal sphincter tone and reduces the sensitivity of the labyrinthine apparatus in the inner ear . These combined effects likely contribute to its efficacy in preventing and treating motion sickness.
Additionally, cyclizine may inhibit the emetic center in the midbrain, though the exact mechanism of this action remains incompletely understood . This multifaceted pharmacological profile explains why cyclizine is effective for various causes of nausea and vomiting beyond those directly related to histamine release.
Clinical Applications
Approved Indications
Cyclizine compounds are primarily indicated for the prevention and treatment of:
-
Motion sickness
-
Nausea and vomiting from various causes
-
Post-operative nausea and vomiting
The drug has maintained clinical relevance since its initial approval, demonstrating its efficacy and acceptable safety profile over decades of use .
Dosage and Administration
The standard adult dosage of cyclizine hydrochloride is 50 mg tablets, as evidenced by bioequivalence studies comparing different formulations at this strength . While specific dosing for cyclizine dihydrochloride would need to account for the different molecular weight and potential differences in bioavailability, the therapeutic target would remain similar.
Pharmacokinetic Profile
Absorption and Distribution
Based on bioequivalence studies of cyclizine hydrochloride 50 mg tablets, the drug demonstrates consistent absorption patterns. In a crossover study with 32 healthy male volunteers, the mean time to maximum concentration (Tmax) was 3.85 hours for the test formulation and 4.34 hours for the reference formulation (Valoid 50 mg) .
Key Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters observed in clinical studies of cyclizine hydrochloride:
Parameter | Test Formulation (50 mg) | Reference Formulation (Valoid 50 mg) |
---|---|---|
Cmax | 21.50 ng/ml | 20.39 ng/ml |
Tmax | 3.85 h | 4.34 h |
AUC0-t | 423.71 ng.h/ml | 410.56 ng.h/ml |
AUC0-inf | 489.26 ng.h/ml | 473.86 ng.h/ml |
Table 1: Comparative pharmacokinetic parameters of two cyclizine hydrochloride formulations
Additional pharmacokinetic data from intravenous administration studies indicates:
Parameter | Value | Dose | Population |
---|---|---|---|
Cmax | 90 ng/mL | 18.682 mg IV | Healthy adult males (fasted) |
AUC | 273.53 ng × h/mL | 18.682 mg IV | Healthy adult males (fasted) |
T1/2 | 13.53 h | 18.682 mg IV | Healthy adult males (fasted) |
Table 2: Pharmacokinetic parameters following intravenous administration of cyclizine hydrochloride
The relatively long half-life (13.53 hours) supports the clinical dosing schedules used for this medication.
Research Findings
Bioequivalence Studies
A rigorous bioequivalence study was conducted comparing a test formulation of cyclizine 50 mg to the reference product Valoid 50 mg. This single-dose, two-treatment, two-period, two-sequence, open-label, randomized crossover study involved 32 healthy male volunteers .
The study demonstrated that the 90% confidence intervals of the mean ratios for both Cmax (geometric mean ratio: 101.81 ng/ml) and AUC0-t (101.81 ng.h/ml) fell within the accepted bioequivalence range of 80% to 125% . Both formulations were well tolerated by the study participants, supporting the interchangeability of these products in clinical practice.
Spectroscopic Analysis
Infrared spectroscopic data for cyclizine hydrochloride is available from the NIST WebBook, providing valuable characterization information . This spectroscopic profile assists in compound identification and quality control for pharmaceutical preparations.
Pharmaceutical Considerations
Salt Form Selection
The selection of an appropriate salt form is a critical aspect of pharmaceutical development. While cyclizine hydrochloride is the commonly used salt in commercial formulations, a dihydrochloride salt would alter the compound's properties, potentially affecting:
-
Solubility in various media
-
Hygroscopicity
-
Physical and chemical stability
-
Bioavailability
-
Manufacturing characteristics
These considerations would need to be carefully evaluated when developing formulations using cyclizine dihydrochloride versus the more established hydrochloride salt.
Formulation Development
The development of cyclizine formulations must account for its physicochemical properties to ensure consistent drug delivery. Bioequivalence studies comparing different formulations have demonstrated that properly designed formulations can achieve comparable pharmacokinetic profiles .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume